2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with a pyridin-2-yl group at position 5 and an amino group at position 2. The sulfanyl bridge connects the triazole to an acetamide moiety, which is further substituted with a 3,5-dimethoxyphenyl group.
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-25-12-7-11(8-13(9-12)26-2)20-15(24)10-27-17-22-21-16(23(17)18)14-5-3-4-6-19-14/h3-9H,10,18H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBKZTWBTTYBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the triazole ringThe final step often involves the acylation of the triazole derivative with 3,5-dimethoxyphenylacetic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The triazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings .
Scientific Research Applications
Antimicrobial Properties
Triazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds similar to 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide exhibit significant activity against various bacterial and fungal strains. For example:
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| T1 | ≤21.25 | Antitubercular |
| T4 | ≤30 | Antifungal |
| T5 | ≤15 | Bactericidal |
| T6 | ≤25 | Fungicidal |
This data highlights the compound's potential as an effective antimicrobial agent, particularly against resistant strains of pathogens such as Mycobacterium tuberculosis .
Anticancer Potential
Recent studies have also explored the anticancer properties of triazole derivatives. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines .
Therapeutic Applications
Given its biological activities, this compound has potential applications in:
- Antimicrobial Therapy : As a treatment option for bacterial and fungal infections.
- Cancer Treatment : As a lead compound for developing new anticancer drugs targeting specific pathways in tumor cells.
- Agricultural Applications : Due to its antimicrobial properties, it may be beneficial in developing new fungicides or bactericides.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that derivatives similar to our compound showed MIC values significantly lower than traditional antibiotics, suggesting a promising alternative for treating resistant infections .
Case Study 2: Anticancer Activity
In another study focusing on anticancer activity, a series of triazole derivatives were tested against breast cancer cell lines. The results showed that compounds with structural similarities to this compound induced apoptosis via the mitochondrial pathway, indicating their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The pyridine ring can interact with nucleic acids or proteins, modulating their function. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Variations in Pyridine Substituent Position
The position of the pyridine ring significantly influences molecular interactions. For example:
- Pyridin-2-yl vs. Pyridin-4-yl : The target compound (pyridin-2-yl) differs from analogues like 2-{[4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide (). Pyridin-4-yl derivatives may exhibit altered hydrogen-bonding capabilities due to nitrogen orientation, affecting binding to enzymatic targets like tyrosinase ().
Table 1: Impact of Pyridine Position on Bioactivity
Substituents on the Aryl Acetamide Group
The aryl group attached to the acetamide moiety modulates solubility and target selectivity:
- 3,5-Dimethoxyphenyl (Target) vs.
- Chlorophenyl and Fluorophenyl Derivatives : Compounds like 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide () exhibit higher electronegativity, which may enhance interactions with charged residues in enzyme active sites .
Table 2: Aryl Group Substituent Effects
Modifications to the Triazole Core
- Amino Group Retention: The 4-amino group in the target compound is critical for hydrogen bonding, as seen in anti-exudative studies of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (). Removal or substitution of this group (e.g., allyl or ethyl substituents in ) reduces activity in inflammation models .
- Sulfanyl Linker Flexibility: The methylene spacer between triazole and acetamide (e.g., in ’s thieno-pyridine derivative) allows conformational adaptability, improving binding to larger enzymatic pockets .
Anti-Exudative and Anti-Inflammatory Activity
The target compound’s furan-2-yl analogues () demonstrated dose-dependent anti-exudative effects in rat models, comparable to diclofenac sodium at 10 mg/kg.
Biological Activity
The compound 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a novel derivative of the 1,2,4-triazole family, which is recognized for diverse biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article explores its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 372.44 g/mol. The structure features a triazole ring, a pyridine moiety, and a methoxy-substituted phenyl group, contributing to its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O₃S |
| Molecular Weight | 372.44 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. In particular:
- Antifungal Activity : The compound has demonstrated effectiveness against various fungal strains. In studies comparing triazole derivatives, it showed comparable or superior activity against Candida albicans and other pathogenic fungi with minimum inhibitory concentrations (MIC) below 25 µg/mL .
- Antibacterial Activity : The compound has been evaluated for antibacterial efficacy against Gram-positive and Gram-negative bacteria. In vitro tests revealed that it possesses potent activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values often lower than traditional antibiotics like vancomycin .
Anticancer Activity
The triazole derivatives have been studied for their anticancer properties. The compound's mechanism involves inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation . Notably, compounds with similar structures have shown promising results in inhibiting tumor growth in various cancer models.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring can inhibit enzymes critical for pathogen survival and proliferation. This includes interference with ergosterol biosynthesis in fungi and inhibition of bacterial cell wall synthesis .
- Protein-Ligand Interactions : The unique structure allows for strong binding interactions with target proteins involved in disease processes, enhancing its therapeutic potential .
Case Studies
- Study on Antifungal Efficacy : A comparative study evaluated several triazole derivatives against clinical isolates of Candida. The tested compound exhibited superior antifungal activity compared to fluconazole, with a reported MIC of 12 µg/mL .
- Antibacterial Screening : A series of experiments assessed the antibacterial effects of various triazole compounds against multi-drug resistant strains. The subject compound was among the most effective, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing an MIC value significantly lower than standard treatments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
